Cas no 957062-84-9 (4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane structure
957062-84-9 structure
Nom du produit:4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
Numéro CAS:957062-84-9
Le MF:C13H18BNO4
Mégawatts:263.097323894501
MDL:MFCD09027081
CID:803309
PubChem ID:17750269

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Propriétés chimiques et physiques

Nom et identifiant

    • 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
    • 2-Methyl-5-nitrophenylboronic Acid Pinacol Ester
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-
    • 2-METHYL-5-NITROBENZENEBORONIC ACID, PINACOL ESTER
    • 2-Methyl-5-nitrophenyl boric acid pinacol ester
    • 2-Methyl-5-nitrophenylboronic acid, pinacol ester
    • 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-methyl-5-nitrophenylboronate
    • PubChem18757
    • LYFUUPOOXAXEEP-UHFFFAOYSA-N
    • ZXBA000483
    • OR3190
    • MB06753
    • FCH2821
    • 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (ACI)
    • 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)[1,3,2]dioxaborolane
    • 2-Methyl-5-nitrophenylboronic acid pinacol ester, AldrichCPR
    • SY007279
    • 957062-84-9
    • DTXSID90590400
    • MFCD09027081
    • ?2-Methyl-5-nitrophenylboronic Acid Pinacol Ester
    • SCHEMBL1897857
    • EN300-7384043
    • AKOS015950535
    • 2-Methyl-5-nitrophenylboronicAcidPinacolEster
    • CS-11163
    • Z2049929780
    • MDL: MFCD09027081
    • Piscine à noyau: 1S/C13H18BNO4/c1-9-6-7-10(15(16)17)8-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
    • La clé Inchi: LYFUUPOOXAXEEP-UHFFFAOYSA-N
    • Sourire: [O-][N+](C1C=C(B2OC(C)(C)C(C)(C)O2)C(C)=CC=1)=O

Propriétés calculées

  • Qualité précise: 263.13300
  • Masse isotopique unique: 263.133
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 19
  • Nombre de liaisons rotatives: 1
  • Complexité: 350
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 64.3

Propriétés expérimentales

  • Dense: 1.13
  • Point d'ébullition: 378.9℃ at 760 mmHg
  • Point d'éclair: 182.9℃
  • Indice de réfraction: 1.514
  • Le PSA: 64.28000
  • Le LogP: 2.72560

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Informations de sécurité

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB213780-250 mg
2-Methyl-5-nitrophenylboronic acid, pinacol ester; .
957062-84-9
250mg
€78.90 2023-05-06
abcr
AB213780-10 g
2-Methyl-5-nitrophenylboronic acid, pinacol ester; .
957062-84-9
10g
€336.70 2023-05-06
Enamine
EN300-7384043-5.0g
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 95.0%
5.0g
$57.0 2025-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110758-1g
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 97%
1g
¥82.00 2024-04-23
Enamine
EN300-7384043-1.0g
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 95.0%
1.0g
$19.0 2025-03-11
Fluorochem
212348-1g
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 95%
1g
£78.00 2022-03-01
Chemenu
CM136067-25g
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 95%+
25g
$375 2024-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850684-5g
2-Methyl-5-nitrophenylboronic Acid Pinacol Ester
957062-84-9 ≥97%
5g
¥615.60 2022-01-11
Cooke Chemical
A6005512-250mg
2-Methyl-5-nitrophenylboronic acid, pinacol ester
957062-84-9 98%
250mg
RMB 68.00 2025-02-21
Cooke Chemical
A6005512-1G
2-Methyl-5-nitrophenylboronic acid, pinacol ester
957062-84-9 98%
1g
RMB 125.60 2025-02-21

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, reflux
Référence
Preparation of heterocycles as tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3.5 h, reflux
Référence
Preparation of isoquinoline derivatives as inhibitors of p38 mitogen-activated protein (p38MAP)
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium acetate Solvents: Methanol ;  1 h, 25 °C
Référence
Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization
Fuscaldo, Rodrigo S.; Vontobel, Pedro H. V.; Boeira, Eduam O.; Moro, Angelica V. ; Costa, Jessie S. da, European Journal of Organic Chemistry, 2019, 2019(10), 2050-2055

Méthode de production 4

Conditions de réaction
1.1 Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ,  Water ;  4 h, rt
Référence
Sandmeyer-type reaction to pinacol arylboronates in water phase: a green borylation process
Zhang, Jie; Wang, Xiaolong; Yu, Haitao; Ye, Jiahai, Synlett, 2012, 23(9), 1394-1396

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dichloromethane ,  1,4-Dioxane ;  6 h, 100 °C
Référence
Preparation of pyrrolopyrimidine, pyrrolopyridine and indazole derivatives for treatment of cancer
, Korea, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, reflux
Référence
Preparation of substituted triazine phenylurea derivatives for preventing and treating protein kinase-associated diseases
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt → 100 °C; 16 h, 100 °C
Référence
Preparation of coumarin-like cyclic compound as MEK inhibitor
, World Intellectual Property Organization, , ,

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Preparation Products

Related Articles

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:957062-84-9)4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
A858889
Pureté:99%/99%
Quantité:25g/100g
Prix ($):169.0/676.0